molecular formula C19H19N5O3 B11467301 2,3,3-Tricyano-2',2'-diethoxy-1'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2-carboxamide

2,3,3-Tricyano-2',2'-diethoxy-1'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2-carboxamide

Cat. No.: B11467301
M. Wt: 365.4 g/mol
InChI Key: DQHQOBXMOPGEKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,3-Tricyano-2’,2’-diethoxy-1’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2-carboxamide is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-Tricyano-2’,2’-diethoxy-1’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2-carboxamide typically involves multiple stepsThe reaction conditions often require the use of base catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Mechanism of Action

The mechanism by which 2,3,3-Tricyano-2’,2’-diethoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2-carboxamide exerts its effects involves interactions with nucleophiles and electrophiles. The cyano groups are particularly reactive, allowing for various addition and substitution reactions. The compound’s spirocyclic structure also contributes to its stability and reactivity, enabling it to participate in complex chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,3-Tricyano-2’,2’-diethoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2-carboxamide is unique due to its specific combination of functional groups and spirocyclic structure.

Properties

Molecular Formula

C19H19N5O3

Molecular Weight

365.4 g/mol

IUPAC Name

1,3,3-tricyano-2',2'-diethoxy-1'-methylspiro[cyclopropane-2,3'-indole]-1-carboxamide

InChI

InChI=1S/C19H19N5O3/c1-4-26-19(27-5-2)18(13-8-6-7-9-14(13)24(19)3)16(10-20,11-21)17(18,12-22)15(23)25/h6-9H,4-5H2,1-3H3,(H2,23,25)

InChI Key

DQHQOBXMOPGEKR-UHFFFAOYSA-N

Canonical SMILES

CCOC1(C2(C3=CC=CC=C3N1C)C(C2(C#N)C(=O)N)(C#N)C#N)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.